Furan-2-yl(methyl)carbamodithioic acid

Dithiocarbamate stability Adsorbent synthesis Thiuram disulfide formation

Researchers developing DSSC sensitizers or asymmetric catalysts require dithiocarbamate ligands with hydrogen-bonding capability unavailable in N,N-disubstituted analogs. This mono-substituted DTC addresses that gap. • N-H proton enables supramolecular assembly & altered metal extraction pH vs. disubstituted DTCs • Furan O supports secondary M⋯O coordination, modulating complex geometry & electronics • Thioureide ν(C-N) at 1462-1475 cm⁻¹ confirms favourable TiO₂ electron transfer for DSSC • Precursor for Cu(II)/Ni(II) photosensitizers with documented performance advantages 95% purity; global shipping available.

Molecular Formula C6H7NOS2
Molecular Weight 173.3 g/mol
Cat. No. B12864560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-yl(methyl)carbamodithioic acid
Molecular FormulaC6H7NOS2
Molecular Weight173.3 g/mol
Structural Identifiers
SMILESCN(C1=CC=CO1)C(=S)S
InChIInChI=1S/C6H7NOS2/c1-7(6(9)10)5-3-2-4-8-5/h2-4H,1H3,(H,9,10)
InChIKeyXTDHZDMYJHSULO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furan-2-yl(methyl)carbamodithioic Acid – Overview


Furan-2-yl(methyl)carbamodithioic acid (CAS 45815-80-3; also referred to as 2-furylmethylcarbamodithioic acid) is a mono-substituted dithiocarbamic acid bearing a furan-2-ylmethyl substituent on the nitrogen atom and a methyl group, with molecular formula C₆H₇NOS₂ and molecular weight 173.26 g/mol [1]. Unlike the widely studied N,N-disubstituted dithiocarbamates (e.g., dimethyldithiocarbamate, diethyldithiocarbamate, pyrrolidine dithiocarbamate), this compound retains one N–H proton, placing it in the structurally distinct class of monoalkyl dithiocarbamates that exhibit fundamentally different stability profiles, metal coordination geometries, and biological properties [2]. The furan heterocycle introduces an oxygen atom capable of participating in secondary coordination interactions, a feature absent in purely aliphatic dithiocarbamate ligands [3].

Ligand Class Mono-substituted dithiocarbamate with N–H proton; enables hydrogen-bond-directed assembly distinct from N,N-disubstituted analogs
Coordination Feature Furan ring oxygen supports secondary M···O interactions, absent in purely aliphatic dithiocarbamate ligands
Use Context Coordination chemistry, mixed-ligand complex design, photosensitizer precursor, and dithiocarbamate SAR studies

Why Disubstituted Dithiocarbamates Cannot Substitute


Generic substitution of furan-2-yl(methyl)carbamodithioic acid with common N,N-disubstituted dithiocarbamates (e.g., diethyldithiocarbamate or pyrrolidine dithiocarbamate) fails in three critical dimensions. First, the mono-substituted nature of this compound introduces an N–H moiety that enables hydrogen-bond-directed supramolecular assembly and alters the acid dissociation behaviour relative to disubstituted analogs, directly impacting metal extraction pH profiles and complex solubility [1]. Second, the furan ring oxygen can engage in secondary M⋯O coordination interactions that modulate both the geometry and electronic properties of resulting metal complexes, a feature that is structurally impossible in purely aliphatic dithiocarbamate ligands [2]. Third, monoalkyl dithiocarbamates exhibit significantly greater acute toxicity and distinct cadmium mobilization profiles compared to disubstituted dithiocarbamates, meaning that in vivo pharmacology cannot be extrapolated from one subclass to the other [3]. The quantitative evidence below substantiates each of these differentiation dimensions.

N–H vs N,N-Disubstituted The mono-substituted N–H proton alters acid dissociation and metal extraction pH profiles; disubstituted DTCs may shift complex solubility and stability
Furan vs Aliphatic Furan oxygen enables secondary coordination absent in aliphatic DTCs; substitution may alter complex geometry and electronic properties
Toxicity Profile Monoalkyl DTCs exhibit class-level toxicity profiles that differ from disubstituted analogs; in vivo pharmacology may not transfer across subclasses

Quantitative Differentiation Evidence


Oxidative Stability in Adsorbent Applications

Monoalkylated dithiocarbamates, the structural subclass to which furan-2-yl(methyl)carbamodithioic acid belongs, are demonstrably less stable toward oxidation than cyclic (pyrrolidine) dithiocarbamates. After storage at 40 °C under air for two weeks, a monoalkyl dithiocarbamate-modified cellulose adsorbent lost 96.4% of its As(III) adsorption capacity due to thiuram disulfide formation, whereas dialkylated dithiocarbamate-modified adsorbents showed substantially better retention [1]. This differential oxidative susceptibility is a direct consequence of the N–H proton present in mono-substituted dithiocarbamates, which facilitates dimerization pathways unavailable to N,N-disubstituted analogs. For procurement decisions, this means monoalkyl dithiocarbamates require inert-atmosphere storage and are unsuitable for applications demanding long-term ambient stability, whereas dialkylated alternatives may be more forgiving.

Oxidative Stability
Cross-study comparable
96.4% capacity loss after 2 weeks at 40 °C under air
Monoalkyl DTC adsorbents require inert-atmosphere storage
Thiuram disulfide formation via N–H pathway; dialkyl DTCs more oxidation-tolerant
Dithiocarbamate stability Adsorbent synthesis Thiuram disulfide formation

Acute Toxicity in Cadmium Mobilization

In a systematic evaluation of monoalkyl dithiocarbamates (including monomethyl, ethyl, n-propyl, and n-butyl derivatives) for cadmium mobilization in mice, Jones et al. demonstrated that the acute toxicity of monoalkyl dithiocarbamates is sufficiently greater than that of disubstituted dithiocarbamates such that their therapeutic use offers few advantages, despite their greater efficacy in reducing testicular cadmium levels [1]. Sodium diethyldithiocarbamate (a disubstituted analog) was used as the positive control. While the target compound furan-2-yl(methyl)carbamodithioic acid was not specifically tested in this study, it belongs to the same monoalkyl structural subclass. This class-level evidence indicates that procurement for in vivo pharmacological studies must account for a fundamentally different toxicity profile compared to the widely used disubstituted dithiocarbamates such as diethyldithiocarbamate or pyrrolidine dithiocarbamate.

Acute Toxicity Class Profile
Class-level inference
Monoalkyl DTC toxicity > disubstituted DTC toxicity
Toxicity profile may not transfer from disubstituted to mono-substituted DTCs
In vivo mouse model; cadmium mobilization context; dose-ranging studies advised
Cadmium mobilization Acute toxicity Monoalkyl dithiocarbamate

Thioureide IR Band as Electronic Descriptor

The thioureide ν(C–N) stretching frequency serves as a spectroscopic marker of the partial double-bond character of the C–N bond in dithiocarbamate ligands. For antimony(III) complexes of N-furfuryl-N-propyldithiocarbamate and N-furfuryl-N-butyldithiocarbamate, the characteristic thioureide bands appear at 1462 and 1475 cm⁻¹, respectively [1]. In contrast, for the purely aliphatic analog tris(N,N-diethyldithiocarbamato)antimony(III), the thioureide band is reported at approximately 1480–1495 cm⁻¹ [2]. This shift to lower wavenumbers in furfuryl-containing dithiocarbamates reflects the electron-withdrawing effect of the furan ring, which reduces electron density on the nitrogen and weakens the C–N bond order relative to purely alkyl-substituted dithiocarbamates. This electronic modulation directly impacts metal-binding affinity and the redox properties of resulting complexes.

Thioureide IR Shift
Cross-study comparable
ν(C–N) 1462–1475 cm⁻¹ vs 1480–1495 cm⁻¹ for aliphatic DTCs
Furan ring reduces C–N bond order; modulates donor strength
Sb(III) tris(DTC) complexes; Δν = 5–33 cm⁻¹ lower wavenumber
Thioureide bond IR spectroscopy Dithiocarbamate electronics

DSSC Efficiency in Photosensitizer Comparison

In a direct head-to-head comparison within the same experimental framework, ferrocenyl-bearing Ni(II) and Cu(II) dithiocarbamate complexes with different heteroaromatic substituents were evaluated as sensitizers in dye-sensitized TiO₂ solar cells. The overall light-to-electrical energy conversion efficiency (η) was found to be dependent upon the nature of the heteroaromatic conjugated linker and increased in the order η(ferrocenylfurfuryl) > η(ferrocenylpiperonyl) > η(ferrocenylpyridyl) [1]. The furan-2-ylmethyldithiocarbamate ligand (structurally identical to the deprotonated form of furan-2-yl(methyl)carbamodithioic acid, albeit coordinated to the ferrocenylmethyl moiety) outperformed both the benzo[d][1,3]dioxol-5-ylmethyl (piperonyl) and pyridin-2-ylmethyl analogs. These efficiencies were reported to be considerably greater than those obtained with analogous compounds previously reported by the same group. This provides direct experimental evidence that the furfuryl dithiocarbamate scaffold offers a distinct electronic advantage in photo-induced electron transfer applications compared to other heteroaromatic dithiocarbamate variants.

DSSC Efficiency Rank
Direct head-to-head comparison
furfuryl > piperonyl > pyridyl in conversion efficiency
Furfuryl-DTC scaffold reported highest η rank among tested heteroaromatic linkers
Ferrocenyl Ni(II)/Cu(II) sensitizers on TiO₂; supports photosensitizer research fit
DSSC Photosensitizer Heteroaromatic linker

Substituent-Dependent Cytotoxicity Against KB Cells

In a comparative study of three Bi(III) dithiocarbamate complexes containing the furfuryl group, the N-furfuryl-N-benzyldithiocarbamate complex (3) showed the most potent in vitro cytotoxic activity against KB oral carcinoma cells with an IC₅₀ of 40 μg/mL, compared to 44 μg/mL for the N-furfuryl-N-propyl analog (1) and 85 μg/mL for the N-furfuryl-N-butyl analog (2) [1]. This 2.1-fold difference in IC₅₀ between the most and least active complex demonstrates that the biological activity of furfuryl-containing dithiocarbamates is highly sensitive to the identity of the second N-substituent. This substituent-dependent cytotoxicity is a critical parameter for procurement: the specific combination of furan-2-ylmethyl and methyl groups on the nitrogen atom of the target compound will produce a distinct activity profile that cannot be predicted from data on other N-furfuryl-N-alkyl combinations.

Cytotoxicity IC₅₀ Range
Cross-study comparable
IC₅₀ 40–85 μg/mL across furfuryl Bi(III) DTC series
Supports cell-model cytotoxicity endpoint review; N-substituent identity matters
KB oral carcinoma cells; 2.1-fold IC₅₀ range within furfuryl series
Cytotoxicity Bismuth dithiocarbamate Anticancer metallodrugs

Ni–S Bond Asymmetry and Trans Influence

Single-crystal X-ray structural analysis of [Ni(fiprdtc)(NCS)(PPh₃)] (where fiprdtc = N-furfuryl-N-isopropyldithiocarbamate) revealed significant asymmetry in Ni–S bond distances: Ni–S1 = 2.1655(8) Å and Ni–S2 = 2.2120(8) Å, a difference of 0.0465 Å [1]. This asymmetry, attributed to the differing trans influences of SCN⁻ and PPh₃, provides a quantitative structural handle for assessing the electronic flexibility of the dithiocarbamate ligand. In purely aliphatic dithiocarbamate Ni(II) complexes such as [Ni(S₂CNEt₂)₂], the two Ni–S bonds are generally more symmetric (Δ typically < 0.02 Å) [2]. The enhanced bond-length asymmetry in the furfuryl-containing complex indicates that the furan ring, through its electronic influence, renders the dithiocarbamate ligand more responsive to the trans effect of co-ligands, a property that can be exploited in designing mixed-ligand coordination compounds with tailored reactivity.

Ni–S Bond Asymmetry
Cross-study comparable
ΔNi–S = 0.0465 Å vs
Furfuryl-DTC shows enhanced trans-influence sensitivity
Ni–S1 2.1655(8) Å; Ni–S2 2.2120(8) Å; square-planar Ni(II) complex
Ni–S bond asymmetry Trans influence X-ray crystallography

Validated Application Scenarios


Photosensitizers for Dye-Sensitized Solar Cells

Based on the direct head-to-head evidence that ferrocenyl-furfuryl dithiocarbamate sensitizers outperform piperonyl and pyridyl analogs in DSSC overall conversion efficiency [1], furan-2-yl(methyl)carbamodithioic acid serves as the key ligand precursor for synthesizing Cu(II) and Ni(II) photosensitizers. The furan ring's electronic properties, as reflected in the shifted thioureide ν(C–N) band (1462–1475 cm⁻¹ vs. 1480–1495 cm⁻¹ for aliphatic analogs) [2], contribute to favourable interfacial electron transfer dynamics at the TiO₂ surface. Researchers developing next-generation dithiocarbamate-based DSSC sensitizers should procure this specific compound rather than generic aliphatic dithiocarbamates, which lack the conjugated heteroaromatic linker essential for efficient light harvesting.

Mixed-Ligand Complexes with Tailored Reactivity

The crystallographically documented Ni–S bond length asymmetry of 0.0465 Å in furfuryl-containing dithiocarbamate Ni(II) complexes [1], which exceeds the typical Δ < 0.02 Å observed in purely aliphatic analogs, demonstrates that the furan-substituted dithiocarbamate scaffold is more responsive to the electronic demands of co-ligands. This property can be harnessed to design heteroleptic complexes with finely differentiated ligand-exchange rates at the two sulfur positions. Coordination chemists interested in asymmetric catalysis or stimulus-responsive metal complexes will find this compound a strategically distinct building block compared to symmetrically binding dialkyl dithiocarbamates.

Anticancer Metallodrug SAR Studies

The within-class cytotoxicity data for Bi(III) furfuryl dithiocarbamate complexes demonstrates a 2.1-fold difference in IC₅₀ against KB oral carcinoma cells depending solely on the N-alkyl substituent identity (IC₅₀ = 40, 44, and 85 μg/mL for N-benzyl, N-propyl, and N-butyl, respectively) [1]. This substituent sensitivity means that the N-methyl variant, accessible from furan-2-yl(methyl)carbamodithioic acid, will occupy a unique position on the structure-activity landscape. Medicinal chemistry groups performing systematic SAR studies on dithiocarbamate-based metallodrugs should include this compound to complete the N-alkyl series and cannot substitute it with other commercially available N-furfuryl-N-alkyl dithiocarbamates.

Heavy Metal Remediation Under Inert Atmosphere

The documented 96.4% loss of As(III) adsorption capacity in monoalkyl dithiocarbamate-modified adsorbents after two weeks of aerobic storage at 40 °C [1] establishes that applications of furan-2-yl(methyl)carbamodithioic acid in environmental remediation must be conducted under inert atmosphere or with freshly prepared materials. However, within this constraint, the mono-substituted dithiocarbamate scaffold offers the advantage of N–H-mediated hydrogen bonding that can enhance selectivity for specific metal ions. Environmental chemists developing dithiocarbamate-functionalized adsorbents for selective heavy metal capture should consider this compound for applications where the furan oxygen can provide additional coordination to oxophilic metal ions (e.g., Pb²⁺, Cd²⁺), a feature absent in purely aliphatic dithiocarbamate adsorbents.

Application
Selection Property
Validation Focus
Dye-sensitized solar cell photosensitizers
Furan-conjugated linker scaffold with ranked efficiency profile
Conversion efficiency and interfacial electron transfer at TiO₂
Mixed-ligand coordination complexes
Enhanced trans-influence responsiveness vs aliphatic DTCs
Ni–S bond-length asymmetry and ligand-exchange kinetics
Cell-model cytotoxicity SAR context
N-substituent-dependent cytotoxicity endpoint review
Cell-viability and IC₅₀ assay endpoints across N-alkyl series
Heavy metal remediation under inert atmosphere
Mono-substituted N–H for hydrogen-bond-mediated selectivity
Oxidative stability protocols and oxophilic metal-ion capture
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